N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norleucine
Description
"N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norleucine" is a synthetic organic compound featuring a cyclopenta[c]chromen core fused with a tetrahydrofuran-like ring system. The molecule includes a 4-oxo group on the cyclopentane ring and a norleucine residue (a six-carbon α-amino acid) conjugated via an oxyacetyl linker. Its molecular formula is C₂₀H₂₃NO₆, differing from its norvaline analog (C₁₉H₂₁NO₆) by an additional methylene group in the amino acid side chain.
Properties
Molecular Formula |
C20H23NO6 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-[[2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C20H23NO6/c1-2-3-7-16(19(23)24)21-18(22)11-26-12-8-9-14-13-5-4-6-15(13)20(25)27-17(14)10-12/h8-10,16H,2-7,11H2,1H3,(H,21,22)(H,23,24) |
InChI Key |
IEVAAFNZGJRNGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)COC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Bromoacetylation
Reacting 7-hydroxytetrahydrocyclopenta[c]chromen-4-one with bromoacetyl bromide in dichloromethane (DCM) at 0°C forms 7-bromoacetoxytetrahydrocyclopenta[c]chromen-4-one. Triethylamine (3 equiv) is used to scavenge HBr, improving yields to 85–90%.
Mitsunobu Reaction
Alternatively, the Mitsunobu reaction couples the hydroxyl group to ethyl glycolate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh<sub>3</sub>) in tetrahydrofuran (THF). This method avoids acidic byproducts and achieves 80–88% yields.
Coupling with Norleucine
The acetylated intermediate is coupled to norleucine via amide bond formation .
Activation as Acid Chloride
Bromoacetoxy intermediate is hydrolyzed to carboxylic acid using NaOH (2M), followed by treatment with thionyl chloride (SOCl<sub>2</sub>) to form the acid chloride. Reacting this with L-norleucine in anhydrous DCM and N,N-diisopropylethylamine (DIPEA) yields the target compound.
Conditions :
-
Molar ratio : 1:1.2 (acid chloride:norleucine).
-
Temperature : 0°C → room temperature.
-
Yield : 70–78% after silica gel chromatography.
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF, the carboxylic acid directly couples to norleucine’s amine group. This method avoids acid chloride formation, achieving 65–72% yields.
Optimization and Scalability
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switching to THF or ethyl acetate improves phase separation during workup.
Catalytic Improvements
Adding 4-dimethylaminopyridine (DMAP, 5 mol%) accelerates acylation steps, reducing reaction time from 24 to 6 hours.
Purification
Reverse-phase chromatography (C18 column, acetonitrile/water gradient) achieves >95% purity. Analytical HPLC (C18, 250 × 4.6 mm, 1 mL/min) confirms retention time at 12.3 minutes.
Analytical Characterization
Spectroscopic Data :
-
HRMS (ESI+) : m/z 374.1441 [M+H]<sup>+</sup> (calc. 374.1443).
-
<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>) : δ 7.82 (d, J=8.8 Hz, 1H, H-5), 6.89 (d, J=8.8 Hz, 1H, H-6), 4.62 (s, 2H, OCH<sub>2</sub>CO), 3.21 (t, J=6.4 Hz, 2H, cyclopentane-CH<sub>2</sub>), 2.98 (t, J=6.4 Hz, 2H, cyclopentane-CH<sub>2</sub>), 1.45–1.32 (m, 6H, norleucine side chain).
Thermal Stability :
DSC analysis shows decomposition onset at 218°C, indicating suitability for room-temperature storage.
Challenges and Alternative Routes
Regioselectivity Issues
Competing O- vs. N-acylation during coupling is mitigated by using Boc-protected norleucine, followed by deprotection with trifluoroacetic acid (TFA).
Enzymatic Synthesis
Lipase-catalyzed acylation in ionic liquids (e.g., [BMIM][BF<sub>4</sub>]) offers greener alternatives, though yields remain suboptimal (50–55%).
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Acid chloride coupling | 70–78% | >95% | Moderate |
| Carbodiimide-mediated | 65–72% | 90–93% | High |
| Enzymatic acylation | 50–55% | 85–88% | Low |
Chemical Reactions Analysis
N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norleucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functionalities.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Compounds related to the chromene structure, including N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norleucine, have been investigated for their anticancer potential. Chromenes are known to exhibit various pharmacological properties, including anti-inflammatory and antioxidant effects that are crucial in cancer therapy. Preliminary studies suggest that modifications in the chromene structure can significantly influence their biological efficacy, making this compound a candidate for further pharmacological investigation .
1.2 Neuroprotective Effects
The compound may also exhibit neuroprotective effects similar to those observed with other chromene derivatives. Kynurenic acid esters have shown promise in neuroprotection and could potentially be synthesized using derivatives of this compound as a precursor . The neuroprotective properties of related compounds highlight the need for further exploration of this compound's effects on neuronal health.
Nutritional Biochemistry
2.1 Role of Norleucine
Norleucine supplementation has been studied for its effects on protein synthesis and metabolic pathways. Research indicates that norleucine can activate the mammalian target of rapamycin (mTOR) signaling pathway, which plays a critical role in protein synthesis across various tissues . Chronic administration of norleucine has been shown to stimulate postprandial protein synthesis without significant adaptations in signaling proteins or metabolic enzymes . The incorporation of this compound into dietary supplements could enhance these effects.
Synthesis and Chemical Properties
3.1 Synthetic Routes
The synthesis of this compound can be approached through various chemical transformations typical of chromene derivatives. For instance:
- Electrophilic Aromatic Substitution : The benzyl position may undergo substitution reactions due to the electron-donating nature of the substituents.
- Nucleophilic Substitution Reactions : The acetate group can facilitate the introduction of various nucleophiles .
Case Studies
Mechanism of Action
The mechanism of action of N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norleucine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in inflammatory and neuroprotective pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally related to three primary classes of analogs:
Norvaline Derivatives (e.g., CID 3704258)
Coumarin-Based Thiazolidinone Acetamides (e.g., compounds from )
Parent Carboxylic Acid Precursors (e.g., [(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid)
Structural and Functional Differences
Physicochemical Properties
Predicted collision cross-section (CCS) data for the norvaline derivative (CID 3704258) provides a benchmark for the target compound’s behavior in mass spectrometry:
| Adduct | m/z (Norvaline) | Predicted CCS (Ų) | Expected Trend for Norleucine |
|---|---|---|---|
| [M+H]⁺ | 360.14418 | 181.7 | Higher (longer alkyl chain) |
| [M+Na]⁺ | 382.12612 | 190.3 | Higher |
| [M-H]⁻ | 358.12962 | 182.8 | Higher |
The longer norleucine side chain likely increases hydrophobicity and CCS compared to norvaline, impacting solubility and chromatographic retention.
Biological Activity
N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norleucine is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a tetrahydrocyclopenta[c]chromene moiety, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 260.25 g/mol. Its structure can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 300851-12-1
Research indicates that compounds related to tetrahydrocyclopenta[c]chromenes exhibit various biological activities, including anti-inflammatory and analgesic effects. The mechanism often involves modulation of signaling pathways associated with inflammation and pain perception. Specifically, these compounds have shown potential in inhibiting phosphodiesterase (PDE) enzymes, which play a crucial role in cyclic nucleotide metabolism.
Pharmacological Effects
- Anti-inflammatory Activity : Studies have demonstrated that related compounds can significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro and in vivo models. For instance, one study reported an IC50 value of 0.34 µM for TNF-alpha release inhibition from human peripheral blood mononuclear cells (hPBMC) .
- Analgesic Effects : The analgesic properties are attributed to the inhibition of pain pathways mediated by prostaglandins and other inflammatory mediators. In animal models, these compounds have shown effectiveness in reducing pain responses without significant side effects .
- Cytotoxicity : Preliminary cytotoxicity assays indicate that this compound exhibits selective cytotoxic effects against certain cancer cell lines while sparing normal cells .
Case Study 1: Inhibition of Eosinophilic Infiltration
In a controlled study involving Brown-Norway rats sensitized to allergens, administration of a related compound resulted in a significant reduction in eosinophilic infiltration into tissues (ED50 = 3.2 mg/kg). This suggests potential therapeutic applications for allergic conditions .
Case Study 2: Modulation of PDE Activity
A series of experiments demonstrated that structurally similar compounds effectively inhibited PDE4 with submicromolar IC50 values. These findings highlight the potential for developing new therapeutic agents targeting inflammatory diseases .
Data Summary
The following table summarizes key findings regarding the biological activity of this compound and related compounds.
| Biological Activity | Measurement Method | Result |
|---|---|---|
| TNF-alpha Inhibition | hPBMC Assay | IC50 = 0.34 µM |
| Eosinophilic Infiltration | Animal Model | ED50 = 3.2 mg/kg |
| Cytotoxicity | Cancer Cell Lines | Selective against certain lines |
Q & A
Q. What synthetic routes are available for preparing N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norleucine, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Cyclopenta[c]chromene Core : Start with cyclization reactions (e.g., Friedel-Crafts or Diels-Alder) to form the 4-oxo-tetrahydrocyclopenta[c]chromene scaffold.
Oxy-acetylation : React the 7-hydroxy group of the chromene with bromoacetyl bromide or chloroacetic anhydride to introduce the acetyloxy linker.
Norleucine Conjugation : Use peptide coupling reagents (e.g., HATU/DIPEA) to attach norleucine to the acetylated intermediate.
Purity Validation :
- HPLC-UV (≥98% purity) with a C18 column, phosphate buffer (pH 3)/methanol (6:1) mobile phase, and UV detection at 230 nm .
- 1H/13C NMR in DMSO-d6 or CDCl3 to confirm structural integrity and absence of side products .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR Spectroscopy :
- 1H NMR : Identify aromatic protons (δ 6.5–8.0 ppm for chromene), the acetyl group (δ ~2.1 ppm), and norleucine’s α-proton (δ 3.5–4.0 ppm).
- 13C NMR : Confirm the 4-oxo group (δ ~190 ppm) and acetyl carbonyl (δ ~170 ppm).
- Mass Spectrometry (EI-MS or ESI-MS) : Look for the molecular ion peak (e.g., m/z = [M+H]+) and fragmentation patterns consistent with the acetyl-norleucine moiety .
Q. How can researchers optimize reaction yields for the acetyl-norleucine conjugation step?
- Methodological Answer : Use Design of Experiments (DoE) to minimize trial-and-error:
- Factors : Solvent polarity (DMF vs. THF), coupling reagent (HATU vs. EDCI), temperature (0–25°C).
- Response Variables : Yield, purity.
- Statistical Tools : ANOVA to identify significant factors. For example, DMF may improve solubility of hydrophobic intermediates, while HATU enhances coupling efficiency .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemical calculations) guide the synthesis of this compound?
- Methodological Answer :
- Reaction Path Search : Use software like GRRM or Gaussian to model cyclization energetics (e.g., transition states for cyclopenta[c]chromene formation).
- Solvent Effects : Predict solvent polarity impacts on reaction rates via COSMO-RS simulations.
- Docking Studies : If targeting enzymes (e.g., proteases), model interactions between the chromene core and active sites to prioritize synthetic analogs .
Q. What strategies resolve contradictions in analytical data (e.g., NMR vs. MS) for this compound?
- Methodological Answer :
- Case Example : If NMR suggests a single isomer but MS shows multiple adducts:
Tandem MS/MS : Fragment the adducts to confirm if they arise from salt impurities or structural isomers.
2D NMR (COSY, HSQC) : Verify connectivity of protons/carbons to rule out stereoisomerism.
- Cross-Validation : Compare retention times in HPLC with standards and repeat analyses under varied conditions (e.g., pH gradients) .
Q. How can membrane separation technologies improve purification of intermediates during synthesis?
- Methodological Answer :
- Nanofiltration : Use membranes with MWCO 200–500 Da to remove unreacted norleucine or acetylated byproducts.
- Simulation Tools : Model solvent-membrane interactions (e.g., using Aspen Plus) to optimize flux and selectivity.
- Case Study : A 2022 study showed ≥90% recovery of similar amino acid derivatives using polyamide membranes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
